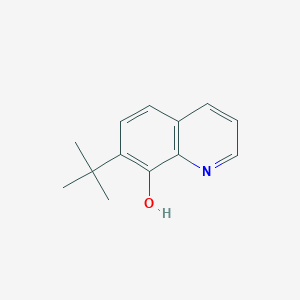

8-Quinolinol, 7-(1,1-dimethylethyl)-

Description

Overview of the Quinoline (B57606) Scaffold in Chemical Research

Quinoline, a heterocyclic aromatic compound with the chemical formula C₉H₇N, consists of a benzene (B151609) ring fused to a pyridine (B92270) ring. benthamdirect.com This scaffold is considered a "privileged structure" in medicinal chemistry due to its recurring presence in a wide array of biologically active compounds. nih.govnih.govtandfonline.comresearchgate.net The versatility of the quinoline ring system allows for extensive synthetic modifications, leading to a vast library of derivatives with diverse pharmacological and chemical properties. benthamdirect.com Quinoline-based compounds have demonstrated a broad spectrum of activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govnih.gov Its structural framework serves as a crucial building block in the design and synthesis of novel therapeutic agents and functional materials. tandfonline.com

Significance of 8-Hydroxyquinoline (B1678124) as a Core Ligand System

Among the various quinoline derivatives, 8-hydroxyquinoline (also known as oxine) stands out for its potent metal-chelating ability. scirp.orgnih.gov The arrangement of the hydroxyl group at the C-8 position and the nitrogen atom in the quinoline ring creates a bidentate ligand capable of forming stable complexes with a wide range of metal ions. scirp.org This chelating property is central to its diverse applications, including in analytical chemistry for the determination of metal ions, as an antimicrobial and antifungal agent, and in the development of neuroprotective and anticancer drugs. nih.govrroij.com The ability of 8-hydroxyquinoline to interact with metal ions is also harnessed in materials science, particularly in the fabrication of organic light-emitting diodes (OLEDs). scirp.org

Rationale for Substitution at the C-7 Position: The Role of the 1,1-Dimethylethyl Moiety

The introduction of substituents onto the 8-hydroxyquinoline core is a common strategy to modulate its chemical and biological properties. The C-7 position is a frequent site for such modifications. nih.gov The introduction of a bulky 1,1-dimethylethyl (tert-butyl) group at this position in 7-(1,1-dimethylethyl)-8-Quinolinol is a strategic choice driven by several factors.

The tert-butyl group is known for exerting significant steric hindrance. numberanalytics.com This steric bulk can influence the molecule's conformation and its interactions with other molecules, including metal ions and biological targets. numberanalytics.comchemrxiv.org By sterically shielding the chelating site, the tert-butyl group can alter the stability, selectivity, and kinetic properties of the resulting metal complexes. Furthermore, the lipophilicity of the tert-butyl group can enhance the molecule's solubility in nonpolar solvents and its ability to permeate biological membranes, which is a crucial factor in the design of bioactive compounds.

Research Scope and Objectives Pertaining to 7-(1,1-dimethylethyl)-8-Quinolinol

The primary research interest in 7-(1,1-dimethylethyl)-8-Quinolinol lies in understanding how the presence of the tert-butyl group at the C-7 position modifies the intrinsic properties of the 8-hydroxyquinoline scaffold. Key research objectives include:

Synthesis and Characterization: Developing efficient synthetic routes to obtain high-purity 7-(1,1-dimethylethyl)-8-Quinolinol and thoroughly characterizing its structural and physicochemical properties using various analytical techniques.

Coordination Chemistry: Investigating the coordination behavior of this ligand with different metal ions to determine the stoichiometry, stability, and structural features of the resulting metal complexes.

Comparative Studies: Comparing the properties of 7-(1,1-dimethylethyl)-8-Quinolinol and its metal complexes with those of the parent 8-hydroxyquinoline and other C-7 substituted derivatives to elucidate the specific effects of the tert-butyl group.

Exploring Potential Applications: Evaluating the potential of 7-(1,1-dimethylethyl)-8-Quinolinol in areas such as solvent extraction of metals, as a precursor for functional materials, and in the development of new chemical sensors.

Structure

2D Structure

3D Structure

Properties

CAS No. |

52794-00-0 |

|---|---|

Molecular Formula |

C13H15NO |

Molecular Weight |

201.26 g/mol |

IUPAC Name |

7-tert-butylquinolin-8-ol |

InChI |

InChI=1S/C13H15NO/c1-13(2,3)10-7-6-9-5-4-8-14-11(9)12(10)15/h4-8,15H,1-3H3 |

InChI Key |

PANCGJXKJLJQND-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=C(C2=C(C=CC=N2)C=C1)O |

Origin of Product |

United States |

Synthetic Methodologies for 7 1,1 Dimethylethyl 8 Quinolinol and Its Analogues

Historical and Contemporary Approaches to 8-Hydroxyquinoline (B1678124) Synthesis

The foundational methods for constructing the quinoline (B57606) ring system provide the basis for accessing its various substituted derivatives, including the 8-hydroxyquinoline scaffold.

Classical Quinoline Synthesis Routes (e.g., Skraup, Friedländer)

The Skraup synthesis is a cornerstone in quinoline chemistry, typically involving the reaction of an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent. nih.govrroij.com In the context of 8-hydroxyquinoline synthesis, o-aminophenol is used as the aniline precursor. The reaction proceeds through the dehydration of glycerol to acrolein, which then undergoes a Michael addition with the aniline, followed by cyclization and oxidation to form the quinoline ring. nih.gov

The Friedländer synthesis , another classical method, offers a more direct route by condensing a 2-aminobenzaldehyde (B1207257) or a 2-aminoketone with a compound containing a reactive α-methylene group (a ketone or aldehyde). rroij.com This acid- or base-catalyzed condensation followed by cyclodehydration provides a versatile approach to quinoline derivatives. rroij.com For instance, the condensation of o-aminobenzaldehyde with a suitable ketone can yield the corresponding substituted quinoline.

| Classical Synthesis | Reactants | Key Features |

| Skraup Synthesis | Aniline (e.g., o-aminophenol), Glycerol, Sulfuric Acid, Oxidizing Agent | Harsh reaction conditions, formation of acrolein in situ. |

| Friedländer Synthesis | 2-Aminobenzaldehyde/ketone, Compound with α-methylene group | Milder conditions compared to Skraup, versatile for various substitutions. |

Electrophilic Aromatic Substitution Strategies for Substituted Quinolines

The 8-hydroxyquinoline nucleus is susceptible to electrophilic aromatic substitution. The hydroxyl group at the C-8 position is an activating, ortho-, para-directing group, which influences the position of incoming electrophiles. mdpi.com This makes the C-5 (para) and C-7 (ortho) positions the most reactive sites for substitution. mdpi.com

Common electrophilic substitution reactions include halogenation, nitration, and Friedel-Crafts reactions. For example, bromination of 8-hydroxyquinoline can yield a mixture of 5-bromo-, 7-bromo-, and 5,7-dibromo-8-hydroxyquinoline depending on the reaction conditions. acgpubs.org Friedel-Crafts reactions, in principle, could be employed to introduce an alkyl or acyl group onto the quinoline ring, although the Lewis acid catalysts can complex with the nitrogen and hydroxyl groups, potentially deactivating the ring or leading to complex product mixtures. researchgate.net

Targeted Synthesis of 7-(1,1-dimethylethyl)-8-Quinolinol

The specific synthesis of 7-(1,1-dimethylethyl)-8-Quinolinol requires methods that can regioselectively introduce the bulky tert-butyl group at the C-7 position.

Direct Alkylation Reactions at the C-7 Position with Tert-Butyl Precursors

Direct Friedel-Crafts alkylation of 8-hydroxyquinoline with tert-butyl precursors like tert-butyl chloride or isobutylene (B52900) in the presence of a Lewis acid (e.g., AlCl₃) or a strong Brønsted acid is a potential route. cerritos.edu However, this approach often faces challenges.

Another approach involves the use of organometallic reagents. For instance, the reaction of 8-hydroxyquinoline with tert-butyllithium (B1211817) has been used to synthesize 2-tert-butyl-8-hydroxyquinoline, demonstrating the feasibility of direct C-H functionalization, albeit at a different position. nih.gov Achieving C-7 selectivity would require directing groups or specific catalysts.

Challenges and Strategies in Achieving Regioselective C-7 tert-Butylation

The primary challenge in the synthesis of 7-(1,1-dimethylethyl)-8-Quinolinol is achieving regioselectivity. The electronic directing effect of the C-8 hydroxyl group activates both the C-5 and C-7 positions for electrophilic attack. mdpi.com The steric bulk of the incoming tert-butyl group can also influence the regiochemical outcome.

To overcome this, several strategies can be employed:

Use of Directing Groups: A removable directing group can be installed on the quinoline nucleus to guide the tert-butylation to the C-7 position.

Steric Hindrance: The inherent steric hindrance at the peri-position (C-1) might favor substitution at C-7 over C-5 in some cases, although this is not always a reliable control element.

Modern C-H Activation/Functionalization: Transition-metal-catalyzed C-H activation offers a powerful tool for regioselective functionalization. While specific examples for C-7 tert-butylation of 8-hydroxyquinoline are not abundant in the provided search results, this remains a promising area of research.

Synthesis of Derivatized 7-(1,1-dimethylethyl)-8-Quinolinol Analogues

Once 7-(1,1-dimethylethyl)-8-Quinolinol is obtained, it can serve as a scaffold for further derivatization to produce a variety of analogues.

The presence of the hydroxyl group at C-8 and the reactive positions on the quinoline ring allow for various modifications. For example, the hydroxyl group can be alkylated or acylated. nih.gov The other positions on the ring can be further functionalized using methods like halogenation or cross-coupling reactions, provided the conditions are compatible with the existing tert-butyl group.

The Betti reaction and the Mannich reaction are particularly useful for introducing aminomethyl groups at the C-7 position of 8-hydroxyquinolines. mdpi.comnih.gov These multicomponent reactions involve the condensation of 8-hydroxyquinoline, an aldehyde, and an amine (primary or secondary for the Betti reaction, and a secondary amine for the Mannich reaction). mdpi.comnih.gov While these methods are typically used on the parent 8-hydroxyquinoline, they could potentially be adapted for 7-tert-butyl-8-hydroxyquinoline, leading to a range of complex analogues.

| Reaction | Reactants | Product Type |

| Betti Reaction | 8-Hydroxyquinoline, Aldehyde, Primary/Secondary Amine | 7-(α-Aminobenzyl)-8-hydroxyquinolines |

| Mannich Reaction | 8-Hydroxyquinoline, Formaldehyde, Secondary Amine | 7-(Dialkylaminomethyl)-8-hydroxyquinolines |

Introduction of Additional Functionalities via Post-Synthetic Modification

Post-synthetic modification is a powerful strategy for introducing diverse functional groups onto a pre-existing molecular scaffold. For the 8-hydroxyquinoline framework, this approach allows for the late-stage introduction of functionalities that might not be compatible with the initial ring-forming reactions.

The phenolic nature of the 8-HQ core makes it amenable to various chemical transformations. nih.gov Modifications can include the introduction of amines, carboxylic acids, and other functional groups through reactions like amidation or the formation of ether linkages. nih.govnih.gov For instance, the reaction of 8-hydroxyquinoline with ethyl 2-chloroacetate in the presence of a base, followed by treatment with hydrazine (B178648) hydrate, is a pathway to introduce a hydrazide group, which can be further modified. nih.gov

A key strategy for introducing functionalities at the C-7 position is through aminomethylation via the Mannich reaction, which will be discussed in more detail in the subsequent section. This method allows for the direct attachment of an amine-containing side chain. mdpi.comacs.org

Another approach involves the hybridization of the 8-hydroxyquinoline moiety with other known pharmacophores. This has been demonstrated by linking N-benzyl piperazines or piperidines to the C-7 position of 8-HQ using optimized Mannich reaction conditions. nih.gov Similarly, hybridization with molecules like ciprofloxacin (B1669076) has been achieved through a one-step Mannich reaction. nih.gov

The concept of using protecting groups is also crucial in the multi-step synthesis and modification of 8-hydroxyquinoline derivatives. For example, the phenolic hydroxyl group can be protected using a tert-butyldicarbonate (Boc) group to allow for selective reactions at other positions, such as the primary aromatic amine, before deprotection to yield the final product. nih.gov

The table below summarizes examples of post-synthetic modifications on the 8-hydroxyquinoline core, which are principally applicable to 7-tert-butyl-8-hydroxyquinoline.

Table 1: Examples of Post-Synthetic Modifications of 8-Hydroxyquinoline

| Reaction Type | Reagents | Functional Group Introduced | Reference |

|---|---|---|---|

| Etherification followed by hydrazinolysis | 1. Ethyl 2-chloroacetate, Base 2. Hydrazine hydrate | -OCH2C(O)NHNH2 | nih.gov |

| Mannich Reaction | Formaldehyde, Piperazine | -CH2-N(CH2CH2)2NH | nih.gov |

| Amide Coupling | Substituted benzoyl chlorides (after Boc protection of OH) | -NHC(O)Ar | nih.gov |

| Bromination | Bromine in chloroform | -Br (at C-5 and C-7) | nih.gov |

Multi-Component Reactions (MCRs) for Substituted 8-Hydroxyquinolines

Multi-component reactions (MCRs) are highly efficient synthetic tools that allow for the construction of complex molecules in a single step from three or more starting materials. researchgate.net They offer significant advantages, including operational simplicity, high atom economy, and the generation of minimal by-products. researchgate.net For the synthesis of substituted 8-hydroxyquinolines, the Mannich and Betti reactions are particularly prominent MCRs. nih.govmdpi.com

The Mannich reaction involves the aminoalkylation of an active hydrogen compound. In the context of 8-hydroxyquinoline, the active hydrogen at the C-7 position reacts with an aldehyde (often formaldehyde) and a primary or secondary amine to introduce an aminoalkyl group. mdpi.comacs.org This reaction is highly versatile due to the wide variety of commercially available amines and aldehydes, enabling the creation of a large library of derivatives. nih.govmdpi.com

The Betti reaction is a related three-component reaction (3CR) where an aromatic aldehyde and a primary amine react with 8-hydroxyquinoline to form a new chiral center at the C-7 position. nih.gov This method provides access to a higher degree of molecular diversity. nih.gov

Research has shown the successful application of these MCRs to generate extensive libraries of 8-HQ derivatives. For example, a 48-membered library of Betti products was constructed using various aromatic primary amines (anilines, oxazoles, pyridines, pyrimidines), (hetero)aromatic aldehydes, and 8-hydroxyquinoline derivatives. mdpi.com

The following table details examples of MCRs used for the synthesis of C-7 substituted 8-hydroxyquinolines.

Table 2: Multi-Component Reactions for C-7 Functionalization of 8-Hydroxyquinoline

| Reaction Name | Components | Position of Substitution | Key Features | Reference |

|---|---|---|---|---|

| Mannich Reaction | 8-Hydroxyquinoline, Formaldehyde, Secondary Amine (e.g., Piperazine) | C-7 | Efficient introduction of aminoalkyl groups. | nih.govmdpi.com |

| Betti Reaction | 8-Hydroxyquinoline, Aromatic Aldehyde, Primary Aromatic Amine | C-7 | Creates a new chiral center and high molecular diversity. | nih.gov |

| Mannich Reaction | 5-Chloro-8-hydroxyquinoline, Paraformaldehyde, Ciprofloxacin | C-7 | Formation of hybrid molecules. | nih.gov |

| Mannich Reaction | 8-Hydroxyquinoline, Formalin, Octylamine | C-7 | Synthesis of Mannich bases with primary amines. | mdpi.com |

Purification and Isolation Techniques for Substituted 8-Quinolinols

The purification and isolation of substituted 8-quinolinols are critical steps to ensure high purity of the final products, which is essential for their subsequent applications. Several techniques are commonly employed, with the choice depending on the physical and chemical properties of the target compound and its impurities.

Crystallization and Solvent Extraction: For crude 8-hydroxyquinoline, a common purification method involves dissolution in a suitable solvent followed by crystallization. One documented method uses a chloroalkane solvent like trichloromethane or dichloromethane. google.com The crude product is dissolved, heated, and then cooled to induce crystallization of the purified compound, leaving impurities in the mother liquor. This process can achieve purities between 99.00% and 99.90% with yields of 95% to 98%. google.com

Chromatography: Column chromatography is a widely used and effective method for the purification of 8-hydroxyquinoline derivatives. researchgate.netresearchgate.net This technique separates compounds based on their differential adsorption onto a stationary phase (e.g., silica (B1680970) gel) as a mobile phase (eluent) is passed through the column.

Flash Chromatography: This is a rapid form of column chromatography that uses pressure to speed up the flow of the eluent. It is frequently used for the routine purification of synthesized 8-amino-quinoline derivatives, often with eluents such as a chloroform/methanol mixture. acs.orgnih.gov

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique is often used for the final purity analysis of the compounds. nih.govnih.gov It utilizes a non-polar stationary phase and a polar mobile phase.

Distillation: For volatile impurities or in specific recovery processes, steam distillation can be employed. A method for purifying 8-hydroxyquinoline involves an initial steam distillation to remove organic acids and unreacted o-nitrophenol, followed by a second steam distillation after making the mixture alkaline to recover the pure 8-hydroxyquinoline. google.com

The following table summarizes the common purification techniques used for 8-hydroxyquinoline and its derivatives.

Table 3: Purification and Isolation Techniques

| Technique | Stationary/Mobile Phase or Solvent | Typical Application | Reference |

|---|---|---|---|

| Crystallization | Trichloromethane or Dichloromethane | Purification of crude 8-hydroxyquinoline. | google.com |

| Column Chromatography | Silica Gel | General purification of synthesized derivatives. | researchgate.netresearchgate.net |

| Flash Chromatography | Silica Gel, CH2Cl2/CH3OH or CHCl3/MeOH | Routine purification of reaction products. | acs.orgnih.gov |

| Steam Distillation | Water/Steam | Removal of volatile impurities and recovery of product. | google.com |

| High-Performance Liquid Chromatography (HPLC) | Reversed-Phase (C18) column | Final purity analysis. | nih.gov |

Coordination Chemistry of 7 1,1 Dimethylethyl 8 Quinolinol and Its Metal Complexes

Fundamental Principles of 8-Hydroxyquinoline (B1678124) Metal Chelation

8-Hydroxyquinoline (8-HQ), also known as oxine, is a well-established chelating agent in coordination chemistry. researchgate.netnih.govcapes.gov.brtandfonline.com Its ability to form stable complexes with a wide array of metal ions has made it a subject of extensive study. researchgate.netnih.govcapes.gov.brtandfonline.comscirp.org

The primary mode of coordination for 8-hydroxyquinoline and its derivatives, including 7-(1,1-dimethylethyl)-8-quinolinol, involves a bidentate chelation mechanism. scirp.orgnih.gov This chelation occurs through the deprotonated hydroxyl group's oxygen atom and the nitrogen atom of the quinoline (B57606) ring, forming a stable five-membered chelate ring with the metal ion. scirp.orgnih.gov This bidentate nature allows 8-HQ to act as a potent metal ion chelator. scirp.orgscirp.org The formation of these stable metal-ligand complexes is a key feature of 8-hydroxyquinoline chemistry. researchgate.net Spectral data confirms the involvement of both the oxygen and nitrogen atoms in complex formation. scirp.orgscirp.orgresearchgate.net

The versatility of 8-hydroxyquinoline as a ligand is demonstrated by its ability to form complexes with various geometries, such as square planar and octahedral, often in a 1:2 metal-to-ligand ratio. scirp.orgscirp.org

The presence of a bulky substituent, such as the 1,1-dimethylethyl (tert-butyl) group at the 7-position of the 8-quinolinol ring, introduces significant steric hindrance. This steric bulk can have a profound effect on the coordination geometry and stability of the resulting metal complexes. researchgate.net While substitution on the quinoline ring does not generally affect the fundamental metal-binding properties, it can sterically interfere with the binding process. google.com

This steric hindrance can influence the preferred conformation of the ligand upon coordination. researchgate.net For instance, in some systems, bulky substituents can lead to distortions in the typical coordination geometry to accommodate the steric strain. nih.gov The introduction of a bulky group can also impact the stability of the metal complexes. While a new ligand, 2-(2'-hydroxyphenyl)-8-hydroxyquinoline, was found to form more stable 1:1 complexes with several divalent metals due to the formation of a strain-free bicyclic chelate-ring system, the steric bulk of the tert-butyl group in 7-(1,1-dimethylethyl)-8-quinolinol is expected to have a more direct impact on the immediate coordination sphere. capes.gov.br The interplay between the electronic effects of substituents and steric hindrance can ultimately fine-tune the properties of the resulting metal complexes. nih.gov

Synthesis and Characterization of Metal Complexes of 7-(1,1-dimethylethyl)-8-Quinolinol

The synthesis of metal complexes with 7-(1,1-dimethylethyl)-8-quinolinol generally involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be characterized by a variety of spectroscopic and analytical techniques to determine their structure and properties.

The formation of either mononuclear or polynuclear complexes with 7-(1,1-dimethylethyl)-8-quinolinol depends on the reaction conditions, the stoichiometry of the reactants, and the nature of the metal ion. Mononuclear complexes, where a single metal ion is coordinated by one or more ligand molecules, are commonly formed. nih.govacs.org However, under specific conditions, polynuclear or dimeric structures can also be achieved. For instance, the crystal structure of a potassium quinolin-8-olate complex revealed a centrosymmetrical dimeric molecule. rsc.org The design of the ligand and the choice of metal can be tailored to favor the formation of either mononuclear or more complex polynuclear architectures.

7-(1,1-dimethylethyl)-8-quinolinol readily forms complexes with a variety of transition metals, leveraging the strong chelating ability of the 8-hydroxyquinoline core.

Copper (Cu): Copper complexes of 8-hydroxyquinoline and its derivatives are widely studied. nih.govusask.canih.govcalpaclab.com The formation of copper(II) complexes with 8-hydroxyquinoline often results in a square-planar geometry. scirp.orgscirp.org The interaction of copper with 8-hydroxyquinoline derivatives can lead to the formation of both 1:1 and 2:1 ligand-to-metal complexes. nih.gov

Zinc (Zn): Zinc complexes of 8-hydroxyquinoline derivatives are also common. acs.org Spectroscopic and crystallographic studies have confirmed the bidentate coordination of the 8-hydroxyquinoline moiety to the Zn(II) center. nih.gov

Cobalt (Co) and Nickel (Ni): Cobalt and nickel complexes with 8-hydroxyquinoline-based ligands have been synthesized and characterized. rsc.orgresearchgate.net These complexes often exhibit octahedral geometries, sometimes incorporating water molecules in the coordination sphere. scirp.orgscirp.org The yields for the synthesis of Ni(II) and Co(II) complexes with 8-hydroxyquinoline have been reported to be 63.5% and 51.4%, respectively. scirp.orgscirp.org

Rhenium (Re): The coordination chemistry of rhenium with 8-hydroxyquinoline derivatives has gained interest, partly due to the potential applications of rhenium isotopes in medicine. researchgate.net Rhenium can form stable complexes with these ligands in various oxidation states. researchgate.netnih.govnih.govchemrxiv.orgmdpi.com For example, tricarbonyl rhenium(I) complexes with 8-hydroxyquinoline derivatives have been synthesized and structurally characterized. nih.gov

The following table summarizes some of the transition metal complexes formed with 8-hydroxyquinoline and its derivatives, highlighting the typical coordination environments.

| Metal | Typical Coordination Geometry | Metal-to-Ligand Ratio |

| Copper (Cu) | Square-planar, Distorted Octahedral | 1:1, 1:2 |

| Zinc (Zn) | Tetrahedral, Octahedral | 1:2 |

| Cobalt (Co) | Octahedral | 1:2 |

| Nickel (Ni) | Octahedral, Square-planar | 1:2 |

| Rhenium (Re) | Octahedral | 1:2, 1:1 |

This table is based on common findings for 8-hydroxyquinoline and its derivatives and may be applicable to 7-(1,1-dimethylethyl)-8-quinolinol.

In addition to transition metals, 7-(1,1-dimethylethyl)-8-quinolinol can also coordinate with main group metals.

Aluminum (Al): The most well-known aluminum complex of 8-hydroxyquinoline is tris(8-hydroxyquinolinato)aluminum (Alq3), which is widely used in organic light-emitting diodes (OLEDs). scirp.orgscirp.org This highlights the ability of the 8-hydroxyquinoline scaffold to form stable complexes with main group metals.

Alkali Metals (Li, Na, K): Alkali metals can also form complexes with 8-hydroxyquinoline. For example, the crystal structure of a potassium quinolin-8-olate complex has been determined, revealing a seven-coordinate potassium ion in a dimeric structure. rsc.org The synthesis of complexes with lithium and sodium would proceed in a similar fashion, with the alkali metal ion being coordinated by the nitrogen and deprotonated oxygen of the ligand.

Design and Synthesis of Heteroleptic and Mixed-Ligand Complexes

The synthesis of heteroleptic complexes, which contain a central metal atom coordinated to more than one type of ligand, presents a synthetic challenge, particularly when the ligands have different coordination preferences and steric profiles. The design of such complexes with 7-(1,1-dimethylethyl)-8-quinolinol (7-tBu-8-HQ) must account for the significant steric bulk of the tert-butyl group.

General strategies for forming heteroleptic complexes often involve a step-wise approach or the exploitation of solubility differences between homoleptic and heteroleptic species. For instance, the formation of a heteroleptic Cu(II) complex with 2,2′:6′,2′′-terpyridine (Terpy) and the parent 8-hydroxyquinoline (HQ) is challenging due to the high stability and insolubility of the homoleptic [Cu(HQ)₂] complex. However, modifying the HQ ligand to improve the solubility of its homoleptic complex can pave the way for heteroleptic complex formation. rsc.org

In the case of 7-tBu-8-HQ, the primary design consideration is the steric hindrance imposed by the tert-butyl group adjacent to the nitrogen donor atom. This bulk can prevent the coordination of multiple 7-tBu-8-HQ ligands to a single metal center, thereby favoring the formation of mixed-ligand species. A common synthetic route involves the reaction of a pre-synthesized metal precursor already containing one or more ancillary ligands with 7-tBu-8-HQ. For example, a metal salt can first be reacted with a smaller, less sterically demanding ligand (L') to form a [M(L')ₓ] precursor, which is then treated with 7-tBu-8-HQ to yield the desired heteroleptic complex, [M(L')ₓ(7-tBu-8-HQ)ᵧ].

Another strategy is the use of metal-driven self-assembly, where the defined coordination geometry of a transition metal ion and the specific bonding vectors of the organic ligands guide the formation of a single, thermodynamically stable heteroleptic product from a mixture of ligands. researchgate.net The steric properties of 7-tBu-8-HQ would be a critical factor in directing such an assembly, preventing the statistical formation of a mixture of homoleptic and heteroleptic complexes.

Table 1: Examples of Mixed-Ligand and Heteroleptic Complex Synthesis Strategies with 8-Hydroxyquinoline Derivatives

| Ligand 1 (L1) | Ligand 2 (L2) | Metal Ion | Synthetic Strategy | Resulting Complex Type | Reference |

| 2,2′:6′,2′′-terpyridine | 8-hydroxy-2-quinolinecarbonitrile | Cu(II) | Solubility control by modifying L2 to increase solubility of the homoleptic [Cu(L2)₂] complex. | [Cu(L1)(L2)]²⁺ | rsc.org |

| Salen-type macrocycle | Chiral Salen | Zn(II), Co(II) | Metal-driven self-assembly. | Heteroleptic dinuclear rings | researchgate.net |

| 2,2′:6′,2′′-terpyridine | 8-hydroxyquinoline-carboxyimidate | Co(II), Ni(II) | Solvent-induced ligand modification and subsequent complexation. | [M(L1)(L2)]²⁺ | rsc.org |

| 8-hydroxyquinoline | 2-picoline | Mn(II), Co(II), Ni(II), Cu(II) | Stepwise addition of ligands to a metal salt solution. | [M(L1)₂(L2)₂] | N/A |

| 8-hydroxyquinoline | Amino Acids | Dioxouranium(VI) | Reaction of a metal salt with two different bidentate ligands. | [UO₂(L1)(L2)] | N/A |

Ligand Field Theory and Electronic Structure Elucidation in 7-(1,1-dimethylethyl)-8-Quinolinol Complexes

Ligand Field Theory (LFT) is a model that describes the electronic structure of coordination compounds, focusing on the interactions between the metal d-orbitals and the ligand orbitals. researchgate.netresearchgate.net These interactions lead to a splitting of the d-orbitals into different energy levels, the pattern and magnitude of which depend on the geometry of the complex and the nature of the ligands. nih.gov

The introduction of a 7-tert-butyl group to the 8-quinolinol scaffold influences its electronic properties and steric profile, which in turn affects the ligand field experienced by the metal center.

Electronic Effects: The tert-butyl group is an electron-donating group through induction. This increases the electron density on the quinoline ring system, enhancing the σ-donor capacity of both the phenolate (B1203915) oxygen and the pyridyl nitrogen atoms. A stronger σ-donor generally leads to a larger ligand field splitting energy (Δ). Therefore, 7-tBu-8-HQ is expected to be a stronger field ligand compared to the unsubstituted 8-hydroxyquinoline.

Steric Effects: The most significant impact of the 7-tert-butyl group is steric. The bulkiness of this group can enforce a distorted coordination geometry around the metal ion. For example, in a nominally square planar complex, the tert-butyl group could cause a twisting of the ligand plane to minimize steric repulsion. In an octahedral complex, it could influence the arrangement of ligands, potentially favoring a meridional (mer) over a facial (fac) isomeric arrangement if other bulky ligands are present. Such distortions from ideal geometries (e.g., tetrahedral, square planar, octahedral) cause a more complex splitting of the d-orbitals than predicted by simple crystal field theory, lifting the degeneracy of the eg and t2g sets (in an octahedral field) or the e and t₂ sets (in a tetrahedral field). chemrxiv.org This has a direct impact on the electronic spectra and magnetic properties of the complexes. For instance, the d-d transition energies observed in UV-Vis spectroscopy would shift, and the spin state of the complex (high-spin vs. low-spin) could be influenced by the magnitude of the resulting d-orbital splitting. nih.gov

Table 2: Predicted Ligand Field Effects of 7-tBu-8-HQ vs. Unsubstituted 8-HQ

| Property | 8-Hydroxyquinoline (HQ) | 7-(1,1-dimethylethyl)-8-Quinolinol (7-tBu-8-HQ) | Rationale |

| Electronic Effect | Standard | Stronger σ-donor | Inductive electron-donating effect of the tert-butyl group increases electron density on donor atoms. |

| Ligand Field Strength (Δ) | Baseline | Higher | Increased σ-donation leads to stronger metal-ligand orbital overlap and a larger splitting energy. |

| Steric Hindrance | Minimal | Significant | The bulky tert-butyl group restricts free rotation and approach to the metal center. |

| Typical Geometry | Can form planar and regular octahedral complexes | Prone to distorted geometries (e.g., twisted square planar, distorted octahedral) | Steric repulsion forces ligands and metal center out of idealized coordination geometries. |

| d-orbital Splitting | Follows patterns for ideal geometries (e.g., t2g, eg in Oh) | Further splitting of degenerate orbital sets due to lower symmetry. | Distortion from ideal geometry removes the degeneracy of d-orbitals within the t2g and eg sets. |

Supramolecular Assembly and Aggregation Phenomena in 7-(1,1-dimethylethyl)-8-Quinolinol Metal Complexes

The solid-state packing and solution-state aggregation of metal complexes are governed by non-covalent interactions, such as hydrogen bonding, van der Waals forces, and particularly π-π stacking interactions between aromatic ligand systems. mdpi.com For many complexes of 8-hydroxyquinoline and its derivatives, which are planar aromatic molecules, π-π stacking is a dominant force in their supramolecular assembly, often leading to columnar structures or layered arrays in the crystal lattice.

The presence of the 7-(1,1-dimethylethyl) group is expected to dramatically alter or even completely inhibit these typical aggregation patterns. The profound steric effect of a tert-butyl group is well-documented to influence molecular conformation and prevent close intermolecular approach. researchgate.net

Disruption of π-π Stacking: Efficient π-π stacking requires the close, parallel alignment of aromatic rings, typically with interplanar distances of about 3.4–3.8 Å. The bulky, three-dimensional nature of the tert-butyl group, positioned on the periphery of the aromatic quinoline ring, acts as a steric shield. It physically prevents neighboring complex molecules from achieving the necessary co-facial orientation for strong π-π interactions. This steric hindrance would likely result in a significantly larger separation between the aromatic planes of adjacent molecules, weakening or entirely preventing this type of aggregation.

Alternative Supramolecular Motifs: In the absence of strong π-π stacking, the crystal packing of 7-tBu-8-HQ complexes would be dictated by weaker and less directional forces. These may include:

C-H···π interactions: The hydrogen atoms of the tert-butyl group on one molecule might interact with the π-system of a neighboring quinoline ring.

Hydrogen bonding: If co-crystallized with solvent molecules or if other ligands with hydrogen bond donors/acceptors are present, these interactions could play a key role in the supramolecular structure. mdpi.com

Spectroscopic and Structural Characterization of 7 1,1 Dimethylethyl 8 Quinolinol and Its Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidationnih.govmdpi.com

NMR spectroscopy is a cornerstone for the structural determination of organic molecules. Through the analysis of ¹H and ¹³C NMR spectra, as well as two-dimensional NMR experiments, the precise arrangement of atoms within the 7-(1,1-dimethylethyl)-8-Quinolinol molecule can be mapped out. nih.gov These studies, often involving techniques like COSY, NOESY, and HeteroCOSY, are crucial for assigning chemical shifts to specific nuclei. nih.gov

The ¹H NMR spectrum of 7-(1,1-dimethylethyl)-8-Quinolinol is expected to show distinct signals corresponding to the protons of the quinoline (B57606) ring and the tert-butyl group. Based on data from the parent compound, 8-hydroxyquinoline (B1678124), the aromatic protons typically appear in the range of 7.0 to 9.0 ppm. chemicalbook.com The introduction of the bulky tert-butyl group at the 7-position influences the chemical shifts of the adjacent protons due to electronic and steric effects. The nine equivalent protons of the tert-butyl group would produce a characteristic singlet, typically appearing in the upfield region around 1.4 ppm. rsc.org The phenolic hydroxyl proton gives a signal that can vary in position depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for 7-(1,1-dimethylethyl)-8-Quinolinol

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H-2 | ~8.8 | Doublet |

| H-3 | ~7.4 | Doublet of Doublets |

| H-4 | ~8.1 | Doublet |

| H-5 | ~7.5 | Doublet |

| H-6 | ~7.3 | Doublet |

| -C(CH₃)₃ | ~1.4 | Singlet |

Note: These are predicted values based on related structures and may vary in experimental conditions.

The ¹³C NMR spectrum provides essential information about the carbon framework of the molecule. For 7-(1,1-dimethylethyl)-8-Quinolinol, distinct signals are expected for the nine carbon atoms of the quinoline ring and the carbons of the tert-butyl group. The carbon atom attached to the hydroxyl group (C-8) and the carbon bearing the tert-butyl group (C-7) will have their chemical shifts significantly influenced by these substituents. chemicalbook.com The quaternary carbon and the methyl carbons of the tert-butyl group will also show characteristic signals.

Table 2: Predicted ¹³C NMR Chemical Shifts for 7-(1,1-dimethylethyl)-8-Quinolinol

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| C-2 | ~148 |

| C-3 | ~122 |

| C-4 | ~136 |

| C-4a | ~129 |

| C-5 | ~128 |

| C-6 | ~118 |

| C-7 | ~138 |

| C-8 | ~153 |

| C-8a | ~140 |

| -C (CH₃)₃ | ~35 |

Note: These are predicted values based on related structures and may vary in experimental conditions.

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR techniques are employed. nih.gov

COSY (Correlation Spectroscopy) experiments establish proton-proton (¹H-¹H) coupling networks, revealing which protons are adjacent to each other in the quinoline ring. mdpi.com

HSQC (Heteronuclear Single Quantum Coherence) spectra correlate directly bonded proton and carbon atoms, allowing for the assignment of each carbon atom that has a proton attached.

HMBC (Heteronuclear Multiple Bond Correlation) spectra show correlations between protons and carbons over two to three bonds. This is particularly useful for identifying the connectivity of quaternary carbons (like C-4a, C-7, C-8, and C-8a) and confirming the position of the tert-butyl group by observing correlations from the tert-butyl protons to the C-6, C-7, and C-8 carbons of the quinoline ring. semanticscholar.org

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. nih.govscielo.org.mx

In 7-(1,1-dimethylethyl)-8-Quinolinol, key vibrational modes include:

O-H Stretch: A broad absorption band in the IR spectrum, typically in the region of 3200-3600 cm⁻¹, is characteristic of the hydroxyl group. wpmucdn.com

C-H Stretch (Aromatic): Sharp peaks above 3000 cm⁻¹ correspond to the C-H stretching vibrations of the quinoline ring.

C-H Stretch (Aliphatic): Strong absorptions just below 3000 cm⁻¹ are due to the symmetric and asymmetric stretching of the C-H bonds in the tert-butyl group. nih.gov

C=C and C=N Ring Stretching: Vibrations associated with the quinoline ring structure appear in the 1400-1650 cm⁻¹ region. researchgate.net

C-O Stretch: The stretching vibration of the carbon-oxygen bond of the phenol (B47542) is typically observed around 1200 cm⁻¹.

Raman spectroscopy provides complementary information, particularly for the symmetric vibrations of the aromatic ring and the C-C skeletal vibrations of the tert-butyl group. nih.govresearchgate.net

Table 3: Characteristic Vibrational Frequencies for 7-(1,1-dimethylethyl)-8-Quinolinol

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| O-H Stretch | 3200-3600 (broad) | IR |

| Aromatic C-H Stretch | 3000-3100 | IR, Raman |

| Aliphatic C-H Stretch | 2850-2970 | IR, Raman |

| C=N, C=C Ring Stretch | 1400-1650 | IR, Raman |

Electronic Absorption Spectroscopy (UV-Vis) and Electronic Transitionschemicalbook.com

UV-Visible spectroscopy provides information about the electronic transitions within the molecule. The spectrum of 8-hydroxyquinoline derivatives is characterized by strong absorption bands in the ultraviolet region, arising from π → π* transitions within the aromatic quinoline system. nist.govresearchgate.net A weaker, longer-wavelength absorption, often appearing as a shoulder, can be attributed to n → π* transitions involving the non-bonding electrons on the nitrogen and oxygen atoms. rsc.org The position and intensity of these bands can be influenced by the solvent and by substituents on the quinoline ring. nih.gov The tert-butyl group, being an electron-donating group, may cause a slight red-shift (bathochromic shift) of the absorption maxima.

Table 4: Expected UV-Vis Absorption Maxima for 7-(1,1-dimethylethyl)-8-Quinolinol

| Transition | Approximate λₘₐₓ (nm) |

|---|---|

| π → π* | ~250 and ~320 |

Note: Values are based on the parent 8-hydroxyquinoline and may shift due to the substituent and solvent. nist.govresearchgate.net

Photoluminescence Spectroscopy (Fluorescence, Phosphorescence)chemicalbook.comresearchgate.net

8-Hydroxyquinoline and its derivatives are well-known for their photoluminescent properties, making them important in applications such as organic light-emitting diodes (OLEDs). researchgate.netnih.gov Upon excitation with UV light, 7-(1,1-dimethylethyl)-8-Quinolinol is expected to exhibit fluorescence, which is the emission of light from the excited singlet state. The emission wavelength is typically longer than the absorption wavelength (a Stokes shift). The formation of metal complexes with ions like aluminum (Al³⁺) or zinc (Zn²⁺) can significantly enhance the fluorescence quantum yield and shift the emission color. researchgate.net These complexes often exhibit bright green or blue-green luminescence. nih.gov While phosphorescence (emission from a triplet state) is less common for the free ligand at room temperature in solution, it can be observed in rigid matrices or in heavy metal complexes. The introduction of the tert-butyl group can influence the photophysical properties by altering the electronic structure and potentially reducing non-radiative decay pathways, which could lead to enhanced luminescence efficiency. nih.gov

Excited-State Proton Transfer (ESPT) Mechanisms and Their Modulation by Substituents

Excited-state intramolecular proton transfer (ESIPT) is a critical photophysical process in 8-hydroxyquinoline (8-HQ) and its derivatives. In its ground state, 8-HQ exists predominantly in the enol form. Upon photoexcitation, the intramolecular hydrogen bond between the phenolic hydroxyl group and the quinoline nitrogen atom strengthens, facilitating the transfer of the proton to the nitrogen atom to form an excited-state keto tautomer. nih.gov This process is often extremely rapid, occurring on an ultrafast timescale. nih.gov

The presence of substituents on the quinoline ring can significantly modulate the ESIPT mechanism. The tert-butyl group at the 7-position is an electron-donating group through induction. Theoretical studies on substituted 8-hydroxyquinolines have shown that electron-donating groups can influence the energetics of the ESIPT process. researchgate.netdntb.gov.ua While a specific study on 7-(1,1-dimethylethyl)-8-quinolinol was not found, the general principle is that such groups can alter the electron density at the proton donor (hydroxyl oxygen) and acceptor (quinoline nitrogen) sites, thereby affecting the driving force for proton transfer. The introduction of an electron-donating substituent is expected to increase the basicity of the nitrogen atom and decrease the acidity of the phenolic proton in the ground state. In the excited state, these effects can influence the potential energy surfaces for the proton transfer reaction. researchgate.net It is also important to note that in some derivatives of 8-hydroxyquinoline, particularly in aprotic polar solvents, excited state proton transfer has been observed to occur in the triplet state. documentsdelivered.com

Impact of Metal Coordination on Luminescent Properties

8-Hydroxyquinoline and its derivatives are known for their ability to form stable chelate complexes with a wide variety of metal ions. scirp.orgresearchgate.net While 8-HQ itself is weakly fluorescent due to the efficient ESIPT process which provides a non-radiative decay pathway, its metal complexes often exhibit strong fluorescence. researchgate.net This fluorescence enhancement is attributed to the inhibition of the ESIPT process upon coordination of the metal ion to the hydroxyl oxygen and the quinoline nitrogen. researchgate.net The formation of the rigid chelate ring restricts intramolecular motions that could lead to non-radiative decay, further contributing to the enhanced emission.

The luminescent properties of these metal complexes, such as the emission wavelength and quantum yield, are highly dependent on both the metal ion and the substituents on the quinoline ligand. nih.govuci.edu The coordination of different metal ions can tune the emission color across the visible spectrum. researchgate.net For 7-(1,1-dimethylethyl)-8-quinolinol, the electron-donating tert-butyl group is expected to influence the photophysical properties of its metal complexes. Generally, electron-donating substituents at the C5 or C7 positions of the quinoline ring cause a red-shift (bathochromic shift) in the emission spectrum of the resulting metal complexes. nih.gov This is due to the raising of the Highest Occupied Molecular Orbital (HOMO) energy level of the ligand, which reduces the HOMO-LUMO energy gap. For instance, studies on dimeric indium complexes with substituted quinolinates have shown that increasing the electron-donating ability of the substituents leads to a gradual redshift in the absorption and emission bands. nih.gov Therefore, metal complexes of 7-(1,1-dimethylethyl)-8-quinolinol are anticipated to exhibit luminescence at longer wavelengths compared to the unsubstituted 8-hydroxyquinoline complexes.

| Property | Description | Reference |

| Fluorescence | Metal complexes of 8-hydroxyquinoline derivatives generally show enhanced fluorescence compared to the free ligand. | researchgate.net |

| Substituent Effect | Electron-donating groups like tert-butyl at the 7-position are expected to cause a red-shift in the emission spectrum of the metal complexes. | nih.gov |

| Metal Ion Effect | The choice of metal ion significantly influences the emission color and intensity of the complex. | uci.eduresearchgate.net |

Single Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for 7-(1,1-dimethylethyl)-8-quinolinol was not found in the search results, the structures of 8-hydroxyquinoline itself and numerous derivatives have been extensively studied, providing a solid foundation for understanding its structural characteristics. nih.govresearchgate.netresearchgate.net

8-Hydroxyquinoline is a planar molecule, and a key structural feature is the intramolecular hydrogen bond between the hydroxyl group's hydrogen atom and the nitrogen atom of the quinoline ring. nih.gov This interaction plays a crucial role in its chemical and photophysical properties. The introduction of a bulky 7-(1,1-dimethylethyl) group is not expected to significantly disrupt the planarity of the quinoline ring system itself.

The geometric parameters, including bond lengths and angles, of the 8-quinolinol core are well-established from numerous crystallographic studies. nih.govresearchgate.net The C-O bond length of the hydroxyl group and the C=N bond length within the pyridine (B92270) ring are of particular interest, as they are directly involved in chelation and proton transfer.

Below is a representative table of selected bond lengths and angles for the core 8-hydroxyquinoline molecule, derived from a new monoclinic polymorph. The presence of the 7-tert-butyl group would introduce steric strain that might lead to minor deviations in the bond angles around the C7 position of the quinoline ring, but the core geometry is expected to remain largely intact.

| Bond/Angle | Typical Value (Å or °) | Reference |

| O—H | ~0.85 | nih.gov |

| C—O | ~1.36 | nih.gov |

| C—N (pyridine) | ~1.32 - 1.37 | nih.gov |

| O—H···N (intramolecular) | ~2.70 (O···N distance) | nih.gov |

| C-C-C (aromatic) | ~120 | researchgate.net |

In the solid state, the arrangement of molecules, or crystal packing, is governed by a variety of intermolecular interactions. For 8-hydroxyquinoline and its derivatives, these interactions typically include π–π stacking between the aromatic quinoline rings and, in the absence of intramolecular hydrogen bonding being fully satisfied, intermolecular hydrogen bonds. nih.govresearchgate.net

In the case of the monoclinic polymorph of 8-hydroxyquinoline, molecules form centrosymmetric dimers through intermolecular O—H···N hydrogen bonds. nih.gov This results in a bifurcated hydrogen-bonding system for the hydroxyl proton. These dimers are further organized into a three-dimensional network by π–π stacking and C—H···π interactions. nih.gov The introduction of the sterically demanding 7-(1,1-dimethylethyl) group would likely influence the crystal packing. The bulky nature of the tert-butyl group could hinder the close approach required for efficient π–π stacking or alter the geometry of such interactions. It might also favor crystal packing arrangements that accommodate its size, potentially leading to different polymorphic forms compared to the unsubstituted parent compound.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds based on their fragmentation patterns upon ionization. For 7-(1,1-dimethylethyl)-8-quinolinol, the molecular ion peak (M+) would confirm its molecular weight.

The fragmentation of ionized tert-butyl substituted aromatic compounds is well-documented. The most characteristic fragmentation pathway involves the loss of a methyl radical (•CH₃), which has a mass of 15 Da, to form a highly stable tertiary carbocation. This [M-15]⁺ ion is often the base peak in the mass spectrum. Following this initial loss, further fragmentation can occur. For instance, the resulting 2-naphthyl-2-propyl type cations can undergo subsequent elimination of ethene (C₂H₄). nih.gov

For 7-(1,1-dimethylethyl)-8-quinolinol, the expected primary fragmentation would be the loss of a methyl group from the tert-butyl substituent to yield a prominent peak at m/z corresponding to [M-15]⁺. Further fragmentation of the quinoline ring system could also occur, but the loss of the methyl radical is anticipated to be the most significant fragmentation process, characteristic of the tert-butyl group.

Theoretical and Computational Studies of 7 1,1 Dimethylethyl 8 Quinolinol

Quantum Chemical Calculations (DFT, TD-DFT) on Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental for investigating the electronic structure and reactivity of organic molecules. wikipedia.org DFT methods calculate the electron density of a system to determine its energy and other properties, offering a balance between accuracy and computational cost that makes them ideal for studying medium-sized molecules like quinoline (B57606) derivatives. mdpi.com

Before any properties can be accurately predicted, the most stable three-dimensional structure of the molecule must be determined. This process, known as geometry optimization, involves finding the coordinates of the atoms that correspond to the lowest energy on the potential energy surface. For 7-(1,1-dimethylethyl)-8-quinolinol, DFT calculations would be used to optimize the bond lengths, bond angles, and dihedral angles.

The presence of the bulky 1,1-dimethylethyl (tert-butyl) group at the C7 position introduces potential steric hindrance and influences the orientation of the hydroxyl group at C8. Conformational analysis, an extension of geometry optimization, would explore the rotational freedom around the single bonds, particularly the C-C bond connecting the tert-butyl group to the quinoline ring, to identify the global minimum energy conformer and other low-energy isomers. This structural information is crucial as the molecule's conformation dictates its electronic properties and how it interacts with other molecules.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability, chemical reactivity, and electronic transport properties. researchgate.netmdpi.com

For 7-(1,1-dimethylethyl)-8-quinolinol, DFT calculations would determine the energies of these orbitals. A smaller HOMO-LUMO gap generally suggests higher reactivity. researchgate.net The spatial distribution of the HOMO and LUMO across the molecule would also be visualized to predict which atoms are most involved in electron donation and acceptance, providing a map of potential reactive sites. For instance, in many 8-hydroxyquinoline (B1678124) derivatives, the HOMO is often localized across the phenol (B47542) ring, while the LUMO is distributed over the pyridine (B92270) ring system.

Table 1: Illustrative Data from Frontier Molecular Orbital (FMO) Analysis

This table illustrates the type of data that would be generated from a DFT calculation for FMO analysis. Specific values for 7-(1,1-dimethylethyl)-8-quinolinol are not available in published literature.

| Parameter | Description | Expected Information for 7-(1,1-dimethylethyl)-8-Quinolinol |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. Related to ionization potential and nucleophilicity. | A specific energy value in electron volts (eV). |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. Related to electron affinity and electrophilicity. | A specific energy value in electron volts (eV). |

| HOMO-LUMO Gap | The energy difference (LUMO - HOMO). Indicates chemical reactivity and stability. | A calculated energy gap in eV. A smaller gap implies higher reactivity. |

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the excited-state properties of molecules, making it invaluable for predicting electronic absorption (UV-Vis) and emission (fluorescence) spectra. rsc.org The method calculates the energies of electronic transitions from the ground state to various excited states.

A TD-DFT calculation on 7-(1,1-dimethylethyl)-8-quinolinol would predict the maximum absorption wavelengths (λmax) and their corresponding oscillator strengths, which relate to the intensity of the absorption bands. nih.gov This allows for a direct comparison with experimentally measured UV-Vis spectra, helping to validate the computational model. Similarly, by optimizing the geometry of the first excited state (S1), TD-DFT can be used to predict the fluorescence emission energy, providing insights into the molecule's photoluminescent properties. These calculations are crucial for understanding how the tert-butyl substituent might shift the spectroscopic properties compared to the parent 8-hydroxyquinoline.

Molecular Dynamics Simulations for Solution-Phase Behavior and Ligand Dynamics

While quantum mechanics describes the electronic structure of a single molecule, Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. MD simulations model the behavior of a molecule in a more realistic environment, such as in a solvent or interacting with a biological target.

For 7-(1,1-dimethylethyl)-8-quinolinol, an MD simulation would typically place the molecule in a box of explicit solvent molecules (e.g., water or an organic solvent) and solve Newton's equations of motion for the entire system. This would provide detailed information on:

Solvation Structure: How solvent molecules arrange around the solute, including the formation of hydrogen bonds with the hydroxyl group and the nitrogen atom of the quinoline ring.

Ligand Dynamics: When acting as a ligand in a metal complex, MD simulations can reveal the stability of the coordination bonds and the flexibility of the complex in a solution environment.

These simulations bridge the gap between the static picture from quantum calculations and the dynamic reality of chemical systems.

Insights into Reaction Mechanisms and Selectivity from Computational Models

Computational models, primarily using DFT, are instrumental in elucidating reaction mechanisms by mapping the entire potential energy surface of a chemical reaction. nih.gov This involves identifying and calculating the energies of reactants, transition states, intermediates, and products.

For 7-(1,1-dimethylethyl)-8-quinolinol, this approach could be used to study various reactions, such as its synthesis, its role in catalytic cycles, or its degradation pathways. mdpi.com For example, in a metal-catalyzed reaction where it acts as a ligand, calculations could:

Determine the Reaction Pathway: By calculating the energy barriers (activation energies) for different possible pathways, the most favorable mechanism can be identified.

Explain Selectivity: In reactions where multiple products are possible (e.g., substitution at different positions), DFT can explain the observed regioselectivity or stereoselectivity by comparing the activation energies of the competing transition states. The steric bulk of the tert-butyl group would be expected to play a significant role in directing incoming reactants, a hypothesis that can be quantitatively tested with these models.

Computational Design and Virtual Screening of Novel 7-(1,1-dimethylethyl)-8-Quinolinol Derivatives

The compound 7-(1,1-dimethylethyl)-8-quinolinol can serve as a starting scaffold for the computational design of new molecules with enhanced properties. This process often involves virtual screening, where large libraries of related compounds are computationally evaluated for a specific purpose, such as improved binding affinity to a protein target or optimized electronic properties.

The design process might involve:

Scaffold Modification: Introducing different functional groups at various positions on the quinoline ring.

Property Prediction: Using high-throughput DFT or other computational methods to predict key properties (e.g., HOMO-LUMO gap, dipole moment, solubility) for each new derivative.

Docking and Scoring: If the target is a biological macromolecule, molecular docking simulations would be used to predict the binding mode and affinity of each derivative within the target's active site.

This in silico approach allows researchers to prioritize a smaller number of the most promising candidates for chemical synthesis and experimental testing, significantly accelerating the discovery of new functional molecules. Studies on other 8-hydroxyquinoline derivatives have successfully used these strategies to identify novel agents for various applications. nih.govacs.org

Advanced Applications of 7 1,1 Dimethylethyl 8 Quinolinol and Its Coordination Compounds in Materials Science and Catalysis

Role in Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Devices

Metal complexes of 8-Quinolinol derivatives are foundational materials in the field of Organic Light-Emitting Diodes (OLEDs). The introduction of a 7-(1,1-dimethylethyl) group offers distinct advantages in the design and performance of these devices.

In the architecture of a multilayer OLED, the efficient transport of electrons from the cathode and the blocking of holes from the anode towards the emissive layer are critical for achieving high efficiency and device longevity. nih.gov Metal complexes of 8-hydroxyquinoline (B1678124), such as the archetypal Tris(8-hydroxyquinolinato)aluminum (Alq3), are widely employed as electron transport materials. ias.ac.in

The incorporation of a bulky tert-butyl group, as in 7-(1,1-dimethylethyl)-8-Quinolinol, introduces significant steric hindrance. This bulkiness can effectively inhibit intermolecular π–π stacking interactions in the solid state. rsc.org This disruption of close packing is advantageous for forming stable, amorphous thin films, which are crucial for uniform charge transport and preventing device degradation. Furthermore, the steric profile of the ligands can effectively encapsulate the central metal ion, enhancing the thermal and morphological stability of the complex. The electron-donating nature of the tert-butyl group can also modulate the energy levels of the complex, potentially increasing the energy barrier for holes and thereby improving the hole-blocking capability of the layer, ensuring that electron-hole recombination occurs predominantly within the desired emissive zone.

The 7-(1,1-dimethylethyl)-8-Quinolinol ligand is particularly valuable in the creation of highly efficient luminescent metal complexes that function as the light-emitting source in OLEDs. A key challenge in designing emitters for OLEDs is overcoming aggregation-caused quenching (ACQ), where the close proximity of molecules in the solid state leads to non-radiative decay pathways, reducing the light output.

Research on blue-emitting thermally activated delayed fluorescence (TADF) compounds has demonstrated the effectiveness of incorporating tert-butyl groups. rsc.org These bulky groups act as steric shields, preventing the close association of emitter molecules and thereby suppressing ACQ. rsc.org This molecular design leads to a significant enhancement in the photoluminescent quantum yield (PLQY) in the solid state. For instance, solution-processed, non-doped OLEDs utilizing blue TADF emitters with tert-butyl substituents have achieved record-high external quantum efficiencies (EQEs) of 25.8%. rsc.org By preventing self-quenching, the 7-(1,1-dimethylethyl) substituent allows the intrinsic luminescent properties of the metal complex to be fully realized, leading to brighter and more efficient devices.

Table 1: Performance of OLEDs with tert-Butyl Substituted Emitters

| Emitter Type | Substitution | External Quantum Efficiency (EQE) | Reference |

|---|---|---|---|

| Blue TADF Emitter | tert-Butyl groups | 25.8% | rsc.org |

Development of Fluorescent Chemosensors for Metal Ions and Small Molecules

The inherent fluorescence of 8-Quinolinol and its derivatives makes them excellent platforms for developing chemosensors. scirp.org The 7-(1,1-dimethylethyl) derivative can be engineered to create highly sensitive and selective sensors for various analytes.

The detection of metal ions or small molecules by 7-(1,1-dimethylethyl)-8-Quinolinol-based sensors typically operates through well-established photophysical mechanisms that modulate the fluorescence output.

Chelation-Enhanced Fluorescence (CHEF): Many 8-Quinolinol derivatives are weakly fluorescent in their free form due to efficient non-radiative decay processes, such as internal conversion or intersystem crossing, facilitated by the rotation around single bonds. Upon binding a metal ion, the ligand forms a rigid chelate complex. This increased rigidity restricts intramolecular rotations and vibrations, which in turn blocks the non-radiative decay pathways. As a result, the energy from the excited state is more likely to be released as light, leading to a significant "turn-on" fluorescence signal. uci.eduresearchgate.net

Photoinduced Electron Transfer (PET): In a PET-based sensor, the molecule is designed with a fluorophore (the quinolinol unit) linked to a receptor that also acts as an electron donor or acceptor. In the absence of the target analyte, photoexcitation of the fluorophore is followed by an electron transfer from the donor to the fluorophore (or vice versa), a process that quenches the fluorescence. When the target metal ion binds to the receptor, the redox potential of the receptor is altered, making the PET process energetically unfavorable. This inhibition of the quenching pathway restores the fluorescence, providing a clear "turn-on" signal.

Table 2: Common Sensing Mechanisms for Quinoline-Based Chemosensors

| Mechanism | Description | Signal Output |

|---|---|---|

| CHEF | Analyte binding increases molecular rigidity, reducing non-radiative decay. | Fluorescence enhancement ("Turn-on") |

| PET | Analyte binding inhibits a photoinduced electron transfer quenching pathway. | Fluorescence enhancement ("Turn-on") |

The rational design of chemosensors based on 7-(1,1-dimethylethyl)-8-Quinolinol allows for the fine-tuning of their selectivity and sensitivity towards specific analytes.

Selectivity: The primary factor governing selectivity is the nature of the binding pocket created by the ligand. The 7-(1,1-dimethylethyl)-8-Quinolinol ligand provides a bidentate N,O-coordination site. scirp.org The steric bulk of the tert-butyl group at the 7-position plays a crucial role in conferring selectivity. It can create a sterically hindered binding site that preferentially accommodates metal ions with a specific size, charge density, and coordination geometry, while excluding others. For example, a sensor might be designed to bind a smaller ion like Al³⁺ while sterically clashing with larger ions. capes.gov.br

Sensitivity: Sensitivity is determined by the magnitude of the change in the fluorescence signal upon analyte binding. The electronic properties of the substituent on the quinoline (B57606) ring are key. The tert-butyl group is an electron-donating group, which can increase the electron density of the quinoline ring system. This can lead to a higher intrinsic fluorescence quantum yield of the resulting metal complex, thereby amplifying the signal change upon chelation and lowering the limit of detection. nih.gov Further modifications to the quinoline scaffold, such as the addition of other functional groups, can be used to modulate the emission wavelength and solubility in different media. nih.gov

Catalytic Applications of 7-(1,1-dimethylethyl)-8-Quinolinol Metal Complexes

While less explored than their applications in materials science, metal complexes of substituted 8-Quinolinols are promising candidates for catalysis. The ligand framework can stabilize various metal centers in different oxidation states, creating active sites for a range of chemical transformations. Although direct research on the catalytic applications of 7-(1,1-dimethylethyl)-8-Quinolinol complexes is limited, strong analogies can be drawn from studies on closely related substituted quinoline complexes.

For instance, vanadium(IV) complexes with methyl-substituted 8-hydroxyquinolines have demonstrated notable catalytic activity in the oxidation of hydrocarbons and alcohols. These complexes can effectively catalyze the conversion of substrates like phenylethanol to acetophenone (B1666503) with high yields. The electronic effect of the electron-donating tert-butyl group in 7-(1,1-dimethylethyl)-8-Quinolinol is comparable to that of a methyl group, suggesting that its metal complexes could also be effective oxidation catalysts.

Crucially, the significant steric bulk of the tert-butyl group could introduce shape-selectivity to the catalyst. This steric hindrance around the metal center could control substrate access, potentially favoring the transformation of smaller or linear substrates over bulkier ones. This provides a design handle for developing catalysts with high selectivity for specific products in complex reaction mixtures.

Table 3: Potential Catalytic Applications based on Analogy to Substituted Quinoline Complexes

| Reaction Type | Substrate Example | Product Example | Potential Advantage of tert-Butyl Group |

|---|---|---|---|

| Alcohol Oxidation | Phenylethanol | Acetophenone | Enhanced stability, potential for substrate size-selectivity |

| Hydrocarbon Oxidation | Cyclohexane (B81311) | Cyclohexanol/Cyclohexanone | Control of over-oxidation, improved product selectivity |

Oxidation Reactions (e.g., Hydrocarbon and Alcohol Oxidation)

Coordination compounds of substituted 8-hydroxyquinolines have demonstrated notable potential as catalysts in oxidation reactions. While direct studies on the 7-(1,1-dimethylethyl) derivative are not extensively detailed in the provided context, research on closely related analogues, such as methyl-substituted 8-hydroxyquinolines, provides significant insight into their catalytic behavior.

Oxovanadium(IV) complexes with methyl-substituted 8-hydroxyquinolines have been shown to be highly active catalysts for the oxidation of hydrocarbons and alcohols. mdpi.com These complexes, in the presence of hydrogen peroxide (H₂O₂) and a cocatalyst like 2-pyrazinecarboxylic acid (PCA), can effectively oxidize saturated hydrocarbons. mdpi.com For instance, the oxidation of cyclohexane using these catalysts can achieve product yields as high as 48%, a significant result for the oxidation of inert alkanes. mdpi.com The reaction proceeds through a mechanism believed to involve free hydroxyl radicals. mdpi.com

These complexes also show moderate activity in the oxidation of alcohols. mdpi.com For example, the oxidation of phenylethanol to acetophenone using tert-butyl hydroperoxide as the oxidant proceeds with moderate yields. mdpi.com The efficiency of these catalytic systems underscores the potential of 8-hydroxyquinoline derivatives in developing robust oxidation catalysts. The bulky 7-(1,1-dimethylethyl) substituent would be expected to further modulate the catalyst's stability and selectivity.

| Catalytic Reaction | Substrate | Catalyst System | Oxidant | Yield | Reference |

| Hydrocarbon Oxidation | Cyclohexane | [VO(2,6-(Me)₂-quin)₂] / PCA | H₂O₂ | 48% | mdpi.com |

| Alcohol Oxidation | Phenylethanol | [VO(2,6-(Me)₂-quin)₂] | t-BuOOH | 46% | mdpi.com |

| Alcohol Oxidation | Cyclohexanol | [VO(2,6-(Me)₂-quin)₂] | t-BuOOH | 10% | mdpi.com |

Polymerization Catalysis, Including Ring-Opening Polymerization

The design of transition metal complexes as catalysts is a cornerstone of modern polymer chemistry, enabling the synthesis of polymers with well-defined characteristics. mdpi.com The ligands coordinated to the metal center play a crucial role in determining the catalytic activity and the properties of the resulting polymer. mdpi.commdpi.com Bulky ligands are particularly important as they can create a specific steric environment around the metal center, influencing monomer insertion and suppressing chain transfer reactions, which often leads to polymers with higher molecular weights. mdpi.com

Complexes of 8-quinolinol derivatives are active in polymerization catalysis, notably in the ring-opening polymerization (ROP) of cyclic esters like lactide to produce polyesters. researchgate.net For example, potassium quinolin-8-olate complexes have been shown to be active catalysts for the controlled ROP of rac-lactide, demonstrating isoselective behavior. researchgate.net The substituent on the quinoline ring can significantly affect the monomer conversion and the isoselectivity of the polymerization. researchgate.net

The 7-(1,1-dimethylethyl) group, being a bulky substituent, is analogous to the 8-arylnaphthyl groups used in some late transition metal catalysts, which create a "sandwich-like" structure that shields the metal's axial sites. mdpi.com This steric hindrance is effective at suppressing chain transfer, enabling the production of very high molecular weight polyethylene. mdpi.com By extension, coordination compounds of 7-(1,1-dimethylethyl)-8-quinolinol are promising candidates for high-performance polymerization catalysts, capable of yielding polymers with specific architectures and high molecular weights.

| Catalyst System | Monomer | Polymerization Type | Key Finding | Reference |

| Crown ether complexes of potassium quinolin-8-olates | rac-lactide | Ring-Opening Polymerization (ROP) | High catalytic activity and good molecular weight control; acts as an isoselective catalyst. | researchgate.net |

| Late Transition Metal Catalysts with Bulky Ligands | Ethylene | Olefin Polymerization | Bulky substituents suppress chain transfer, leading to high molecular weight polymers (Mₙ > 10⁶ g/mol ). | mdpi.com |

Other Organic Transformations Mediated by Metal Complexes

The utility of 7-(1,1-dimethylethyl)-8-quinolinol complexes extends beyond oxidation and polymerization. The inherent stability and tunable nature of these coordination compounds make them suitable for a variety of other organic transformations. The 8-hydroxyquinoline framework is a privileged structure that forms highly stable complexes with numerous transition metals. nih.govnih.gov

The introduction of substituents onto the 8-hydroxyquinoline ring is a key strategy for creating specialized ligands. scispace.com For instance, the Suzuki cross-coupling reaction is a common method used to introduce aryl groups at the 5- and 7-positions of the 8-HQ moiety, demonstrating the chemical versatility of the scaffold for creating tailored catalysts. scispace.com

Furthermore, detailed solution equilibrium studies on related 8-hydroxyquinoline derivatives, such as a 5-nitro-8-hydroxyquinoline-proline hybrid, reveal that their metal complexes can possess prominently high thermodynamic stability. nih.gov This robustness is a critical feature for a successful catalyst, ensuring it remains intact under reaction conditions. The strong chelating ability and the electronic and steric properties imparted by the 7-(1,1-dimethylethyl) group can be harnessed to mediate a range of reactions, including C-C coupling, hydrogenations, and other transformations central to organic synthesis.

Analytical Chemistry Applications

The strong metal-chelating ability of the 8-hydroxyquinoline core makes it and its derivatives, including 7-(1,1-dimethylethyl)-8-quinolinol, exceptionally useful in analytical chemistry. nih.govscispace.com These compounds are widely employed for the detection, separation, and quantification of metal ions.

Extraction and Separation Techniques

8-Hydroxyquinoline and its derivatives are excellent reagents for the extraction of metal ions from aqueous solutions. scispace.com The formation of neutral, stable metal-ligand complexes is key to this application. The 7-(1,1-dimethylethyl) substituent significantly increases the lipophilicity (fat-solubility) of the ligand and its metal complexes. This enhanced lipophilicity facilitates the transfer of the metal chelate from an aqueous phase to an immiscible organic solvent. This process, known as solvent extraction, is a powerful technique for separating specific metal ions from a complex matrix and for pre-concentrating ions that are present in trace amounts.

Gravimetric Analysis and Spectrophotometric Determination of Metal Ions

Substituted 8-hydroxyquinolines are classic reagents for both gravimetric and spectrophotometric analysis of metals. scispace.com In gravimetric analysis, the addition of the ligand to a solution containing a target metal ion results in the formation of a stable, insoluble precipitate. scispace.com This precipitate can be collected, dried, and weighed, allowing for the precise quantification of the metal ion based on the stoichiometry of the complex.

For spectrophotometric determination, the formation of a colored complex between the ligand and a metal ion is utilized. nih.gov While 8-hydroxyquinoline itself is weakly fluorescent, its chelation with metal ions often dramatically increases fluorescence emission, a property also useful for analysis. scispace.com A well-documented example is the use of 5,7-di-iodo-8-hydroxyquinoline for the spectrophotometric determination of vanadium. nih.gov The method involves the formation of a vanadium(V) complex that is extracted into a water-immiscible solvent, and the concentration is determined by measuring the absorbance of the solution. nih.gov This technique is precise for determining micro-amounts of the metal. nih.gov

| Analytical Technique | Target Analyte | Ligand Used | Principle | Reference |

| Spectrophotometry | Vanadium(V) | 5,7-di-iodo-8-hydroxyquinoline | Formation and extraction of a colored complex for absorbance measurement. | nih.gov |

| Gravimetric Analysis | Various Metal Ions | 8-Hydroxyquinoline | Formation of a stable, insoluble precipitate for quantitative weighing. | scispace.com |

| Solvent Extraction | Various Metal Ions | 8-Hydroxyquinoline | Formation of neutral chelates that can be extracted into an organic phase. | scispace.com |

Surface Chemistry and Corrosion Inhibition Studies

The ability of 8-hydroxyquinoline derivatives to strongly bind to metal surfaces makes them effective corrosion inhibitors. These molecules can adsorb onto a metal surface, forming a protective film that isolates the metal from the corrosive environment.